molecular formula C20H20O7 B14651651 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one CAS No. 53617-61-1

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one

Cat. No.: B14651651
CAS No.: 53617-61-1
M. Wt: 372.4 g/mol
InChI Key: PTIRSDYYXKIRET-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core with multiple methoxy groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of methoxy-substituted derivatives .

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

53617-61-1

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-12-7-6-8-13(23-2)18(12)14-9-11(21)17-15(27-14)10-16(24-3)19(25-4)20(17)26-5/h6-10H,1-5H3

InChI Key

PTIRSDYYXKIRET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC

Origin of Product

United States

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